4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate
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Overview
Description
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate is an organic compound with the molecular formula C17H18O5S3 and a molecular weight of 398.517 g/mol This compound is characterized by the presence of a 1,3-dithiolan ring attached to a phenyl group, which is further connected to a 2,5-dimethoxybenzenesulfonate moiety
Preparation Methods
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate typically involves the following steps:
Formation of the 1,3-dithiolan ring: This can be achieved through the reaction of a suitable dithiol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the phenyl group: The 1,3-dithiolan ring is then coupled with a phenyl group using a suitable coupling reagent such as a Grignard reagent or a lithium reagent.
Introduction of the 2,5-dimethoxybenzenesulfonate moiety: This step involves the sulfonation of the phenyl group with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The 1,3-dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 1,3-dithiolan ring may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound may be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The 1,3-dithiolan ring can act as a nucleophile, participating in various chemical reactions with electrophilic species. The phenyl group and the 2,5-dimethoxybenzenesulfonate moiety can also interact with biological molecules, such as proteins and enzymes, through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate can be compared with other similar compounds, such as:
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate: This compound has a similar structure but with chlorine atoms instead of methoxy groups on the benzene ring.
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethylbenzenesulfonate: This compound has methyl groups instead of methoxy groups on the benzene ring.
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dihydroxybenzenesulfonate: This compound has hydroxyl groups instead of methoxy groups on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S3/c1-20-14-7-8-15(21-2)16(11-14)25(18,19)22-13-5-3-12(4-6-13)17-23-9-10-24-17/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQJHDUXKOKOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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